N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
This compound features a thiazole core substituted at the 4-position with a carbamoylmethyl group linked to a 3-(methylsulfanyl)phenyl moiety. At the 2-position of the thiazole, a cyclopropanecarboxamide group is attached. The methylsulfanyl (SCH₃) substituent on the phenyl ring introduces both electron-donating and lipophilic characteristics, which may influence bioavailability and target interactions. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest relevance in agrochemical or medicinal chemistry due to thiazole’s prevalence in bioactive molecules .
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-22-13-4-2-3-11(7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAVNPWEDFJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide generally involves the following steps:
Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenylcarbamoylmethyl Group: : The phenyl group substituted with a methylsulfanyl group is introduced through nucleophilic substitution reactions involving aryl halides.
Formation of Cyclopropanecarboxamide: : The cyclopropanecarboxamide group is incorporated via a cyclopropanation reaction followed by amidation.
Industrial Production Methods:
For industrial-scale production, advanced methods like continuous flow synthesis can be used. This involves:
Microreactor Technology: : Enhances reaction rates and yields by providing better control over reaction conditions.
Optimization of Catalysts: : Using high-efficiency catalysts to speed up the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form various intermediates, depending on the functional group targeted.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions:
Oxidation Reagents: : H₂O₂, mCPBA.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Halogenated compounds, Grignard reagents.
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced intermediates of the original compound.
Substitution: : Various substituted derivatives based on the nature of the incoming group.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: : Used as a building block in organic synthesis.
Ligand in Coordination Chemistry: : Acts as a ligand to form complexes with metals.
Biology:
Enzyme Inhibitor: : Inhibits specific enzymes due to its structural similarity to natural substrates.
Probe in Biochemical Studies: : Used to study biological pathways and mechanisms.
Medicine:
Pharmaceutical Compound: : Potential therapeutic agent for treating various diseases.
Drug Delivery: : Used in designing prodrugs that activate under specific conditions.
Industry:
Material Science: : Component in the synthesis of advanced materials.
Agriculture: : Active ingredient in pesticides or herbicides.
Mechanism of Action
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exerts its effects primarily through enzyme inhibition. The compound's structure allows it to bind to the active sites of enzymes, blocking substrate access and thereby inhibiting enzyme activity. Molecular docking studies have shown that it interacts with key amino acid residues in the enzyme's active site, leading to a loss of function. This mechanism is critical in its applications as a pharmaceutical agent and biochemical probe.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6) Difference: Replaces the 3-(methylsulfanyl)phenyl group with a 4-methylphenyl substituent. This may alter metabolic stability or target affinity compared to the methylsulfanyl variant. Molecular Formula: C₁₆H₁₇N₃O₂S (vs. C₁₆H₁₇N₃O₂S₂ for the target compound) .
- N-{4-[4-(2-Methyl-2-propanyl)phenyl]-1,3-thiazol-2-yl}cyclopentanecarboxamide (CAS 438454-32-1) Difference: Substitutes the cyclopropane ring with cyclopentane and introduces a bulkier tert-butyl (C(CH₃)₃) group on the phenyl ring. The tert-butyl group enhances steric hindrance, which could limit penetration into hydrophobic pockets but improve metabolic resistance .
Modifications to the Carboxamide Group
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) Difference: Replaces cyclopropanecarboxamide with a morpholinoacetamide group. Impact: The morpholine ring introduces polarity, improving aqueous solubility.
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Difference: Incorporates a tetrahydrofuran ring and chlorophenyl group. Impact: The tetrahydrofuran moiety adds hydrogen-bonding capacity, which could enhance binding to enzymes or receptors.
Structural Analogues with Heterocyclic Additions
- Compound 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide)
- Difference : Features a benzo[d][1,3]dioxole group and a trifluoromethoxybenzoyl substituent on the thiazole.
- Impact : The trifluoromethoxy group (OCF₃) increases electronegativity and metabolic stability, while the benzodioxole ring may enhance π-π stacking interactions. Such modifications are common in pharmaceuticals targeting central nervous system pathways .
Biological Activity
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
- Molecular Formula : C20H22N6O2S
- Molecular Weight : 410.5 g/mol
- IUPAC Name : 5-amino-N-[(4-methylphenyl)methyl]-1-[2-(3-methylsulfanylanilino)-2-oxoethyl]triazole-4-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Thiazole Ring : Utilizing various reagents such as azides and amines.
- Introduction of Functional Groups : The addition of the carbamoyl group and cyclopropane moiety through specific coupling reactions.
- Purification : Techniques like recrystallization and chromatography are employed to achieve high purity levels.
Biological Evaluation
Numerous studies have assessed the biological activity of this compound, particularly focusing on its anticancer properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| SW480 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
These results indicate that the compound can effectively inhibit cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle regulation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
- Receptor Modulation : Interaction with cellular receptors that mediate growth signals.
Research suggests that the thiazole and methylsulfanyl groups play crucial roles in enhancing binding affinity to these targets.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study evaluated the effect of varying concentrations of the compound on MCF-7 cells, reporting a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Combination Therapy : Another investigation examined the efficacy of combining this compound with standard chemotherapy agents, revealing synergistic effects that resulted in enhanced cytotoxicity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
